molecular formula C18H17BrN2O4S B4917439 3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid CAS No. 461411-57-4

3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid

Cat. No.: B4917439
CAS No.: 461411-57-4
M. Wt: 437.3 g/mol
InChI Key: WFIKDGALMZRONE-UHFFFAOYSA-N
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Description

3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid is a complex organic compound with a molecular formula of C17H15BrN2O4S This compound is characterized by the presence of a bromo-substituted ethoxyphenyl group, a carbonyl group, a carbamothioyl group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Carbonylation: The brominated ethoxyphenyl compound is then subjected to a carbonylation reaction to introduce the carbonyl group. This can be achieved using carbon monoxide in the presence of a catalyst such as palladium.

    Carbamothioylation: The carbonylated intermediate is reacted with a thiourea derivative to introduce the carbamothioyl group.

    Coupling: Finally, the resulting intermediate is coupled with 4-methylbenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: The bromine atom in the ethoxyphenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid
  • 3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-fluorobenzoic acid

Uniqueness

3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methylbenzoic acid is unique due to the presence of the methyl group in the benzoic acid moiety, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

3-[(3-bromo-4-ethoxybenzoyl)carbamothioylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4S/c1-3-25-15-7-6-11(8-13(15)19)16(22)21-18(26)20-14-9-12(17(23)24)5-4-10(14)2/h4-9H,3H2,1-2H3,(H,23,24)(H2,20,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIKDGALMZRONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367824
Record name STK107461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461411-57-4
Record name STK107461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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